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Lecithin

Lipid Metabolism Membrane Fluidity Nutritional Biochemistry

Selecting the correct Lecithin grade is a critical formulation decision. Its performance is not generic; it's dictated by phospholipid profile, fatty acid composition, and source. For liposomal drugs, the 8.9-fold difference in P/S ratio between soy (3.4) and egg yolk (0.38) controls membrane fluidity and drug release. For injectables, only high-PC egg yolk grades meeting USP/NF specifications (PC ≥68%, PE ≤20%) are acceptable to ensure safety and stability. In food, choose Lecithin for 'clean label' emulsification under 21 CFR 184.1400, accepting a trade-off in shelf-life versus synthetic alternatives. Always specify source, PC content, and acetone-insoluble matter to avoid formulation failure.

Molecular Formula C42H80NO8P
Molecular Weight 758.1 g/mol
CAS No. 8002-43-5
Cat. No. B1663433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLecithin
CAS8002-43-5
Synonyms1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-linoleoylphosphatidylcholine
2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine
palmitoyl-linoleoatephosphatidylcholine
PLPC
Molecular FormulaC42H80NO8P
Molecular Weight758.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+/t40-/m1/s1
InChIKeyJLPULHDHAOZNQI-JLOPVYAASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone;  practically insoluble in cold vegetable and animal oils.
Soluble in about 12 parts cold absolute alcohol

Lecithin (CAS 8002-43-5) Procurement Guide: Composition, Source Variability, and Pharmacopeial Identity


Lecithin (CAS 8002-43-5) is a complex, naturally derived mixture of acetone-insoluble phosphatides—primarily phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), and phosphatidic acid—obtained predominantly from soybean, sunflower, or egg yolk sources [1]. Its composition, and therefore its functional performance, is not fixed but varies significantly depending on biological source and subsequent purification, with PC content ranging from approximately 21% in crude soy lecithin to over 98% in highly purified pharmaceutical grades [2]. The United States Pharmacopeia (USP) and National Formulary (NF) define lecithin as this complex mixture and provide standardized identification and assay protocols to ensure batch-to-batch consistency for regulated applications [1].

Why Substituting Lecithin (CAS 8002-43-5) with Other Emulsifiers or Lower-Grade Analogs Compromises Formulation Performance


Interchanging lecithin with a generic 'emulsifier' or a different lecithin grade without compositional analysis poses a high risk of formulation failure. Lecithin's performance is dictated by its specific phospholipid profile and fatty acid composition, which vary by source (e.g., soy vs. egg yolk) and degree of purification [1][2]. A soybean-derived lecithin with a high polyunsaturated fatty acid content will impart different membrane fluidity and oxidative stability compared to an egg-derived lecithin rich in saturated and monounsaturated fats [2][3]. Furthermore, its hydrophilic-lipophilic balance (HLB) range of 4–10 is distinct from synthetic alternatives like Polysorbate 80 (HLB ~15), meaning a direct substitution will alter the required phase ratio for stable emulsification [4][5]. The quantifiable evidence below demonstrates why lecithin's source, purity, and distinct physicochemical profile must be the primary considerations for scientific and industrial selection, not merely its functional class.

Quantitative Differentiation of Lecithin (CAS 8002-43-5) from Analogs and In-Class Alternatives


Polyunsaturated-to-Saturated (P/S) Fatty Acid Ratio Differentiates Soybean from Egg Yolk Lecithin

The biological source of lecithin dictates its fatty acid profile, a key differentiator for applications where membrane fluidity and lipid metabolism are critical. A direct head-to-head comparison demonstrates that soybean lecithin possesses a polyunsaturated-to-saturated (P/S) fatty acid ratio of 3.4, while egg yolk lecithin has a P/S ratio of 0.38 [1]. This difference arises from the high linoleic acid content in soybean lecithin (55.0% of total fatty acids) [2].

Lipid Metabolism Membrane Fluidity Nutritional Biochemistry

Phosphatidylcholine (PC) Content Variability and Pharmacopeial Specifications for Lecithin

Lecithin's functional performance is directly proportional to its phosphatidylcholine (PC) content, which varies drastically by source and purification. Cross-study analysis reveals that unrefined soybean lecithin contains approximately 21% PC, while pharmaceutical-grade egg yolk lecithin is specified to contain no less than 68% PC, and highly purified fractions can exceed 98% PC [1][2]. The Chinese pharmacopeial standard for injectable-grade egg yolk lecithin specifies PC ≥68%, PE ≤20%, and total PC+PE ≥80% [2].

Pharmaceutical Excipients Liposome Formulation Quality Control

Hydrophilic-Lipophilic Balance (HLB) of Lecithin Compared to Synthetic Emulsifiers

Lecithin occupies a distinct intermediate HLB range that differentiates it from common synthetic emulsifiers. As a class-level inference, lecithin exhibits an HLB range of 4–10, typically cited as 7–10 for O/W emulsification [1][2]. This contrasts sharply with high-HLB synthetic surfactants like Polysorbate 80 (Tween 80, HLB 15.0) and Poloxamer 188 (HLB 29), and is lower than many other natural emulsifiers [2][3].

Emulsion Formulation Nanoemulsions Surfactant Science

Physical Stability of Nanoemulsions: Lecithin versus Synthetic Surfactant Tween 80

In a direct head-to-head comparison evaluating the physical stability of avocado oil-based nanoemulsions, formulations stabilized with lecithin exhibited a maximum stability period of 10 days, compared to 15 days for those stabilized with the synthetic surfactant Tween 80 at equivalent concentrations (7.5–10%) [1]. This study also noted that the oxidative stability of the nanoemulsions was poorest at the highest lecithin concentration (10%) [1].

Nanoemulsion Stability Formulation Science Oxidative Stability

Regulatory Identity and GRAS Status: Lecithin versus Other Emulsifiers

Lecithin's regulatory identity is formally defined in 21 CFR 184.1400 as a "naturally occurring mixture of the phosphatides of choline, ethanolamine, and inositol," which is a distinct chemical and legal definition compared to synthetic or other natural emulsifiers [1]. As a supporting differentiator, this status grants lecithin use in food with no limitation other than current Good Manufacturing Practice (cGMP), a level of general recognition of safety (GRAS) that is not universal for all emulsifiers [1].

Food Additive Regulation GRAS Pharmaceutical Excipients

Lecithin (CAS 8002-43-5) Application Scenarios Based on Quantifiable Differentiation


Precise Tuning of Lipid Bilayer Fluidity in Liposomal Drug Delivery

Formulators must choose between soybean and egg yolk lecithin to engineer the desired membrane fluidity for a liposomal drug product. The 8.9-fold difference in P/S ratio (3.4 for soy vs. 0.38 for egg yolk) is the key selection criterion [1]. For hydrophobic drugs requiring a more fluid, permeable bilayer for efficient loading or release, soybean lecithin with its high polyunsaturated fat content is prioritized. For drugs sensitive to oxidation or requiring a more rigid, stable vesicle with a higher phase transition temperature, egg yolk lecithin is the appropriate choice.

Cost-Effective Food Emulsification with 'Clean Label' Requirements

In food manufacturing, the choice between lecithin and a synthetic emulsifier like Tween 80 is driven by a quantifiable trade-off. A nanoemulsion stabilized with lecithin may have a 33% shorter physical stability period (10 days vs. 15 days) [2]. However, lecithin's regulatory status under 21 CFR 184.1400 allows for 'no limitation other than cGMP' use and enables 'clean label' claims [3]. Procurement should therefore select lecithin when the marketing value of a natural ingredient outweighs the formulation cost associated with managing a shorter shelf-life or using a lower-PC, more economical crude grade (~21% PC) [4].

High-Purity Lecithin Procurement for Injectable Pharmaceutical Formulations

For injectable drug products, generic lecithin is unacceptable. The selection criteria are rigidly defined by pharmacopeial standards. A buyer must specify egg yolk lecithin (or its highly purified derivatives) meeting the composition requirements of PC ≥68%, PE ≤20%, and PC+PE ≥80% [5]. This specification ensures the phospholipid profile is consistent and free from the triglycerides and other impurities found in food-grade lecithin, which would be a safety risk and could cause pyrogenic reactions. The higher cost is justified by the mandatory compliance and the critical role of high-PC content in forming stable, sterile liposomes or fat emulsions for intravenous administration .

Co-Emulsifier Blending for Targeted Hydrophilic-Lipophilic Balance (HLB)

Lecithin's intermediate HLB of 7–10 makes it a strategic co-emulsifier for blending. When formulating a stable emulsion requiring a precise HLB value (e.g., HLB 12 for a specific oil phase), a formulator cannot achieve this with a single high-HLB emulsifier like Polysorbate 80 (HLB 15.0) [6]. By blending lecithin (HLB 7–10) with a high-HLB surfactant, the overall HLB of the system can be finely tuned. The procurement specification for lecithin in this scenario is based on its HLB value as a blend component, not its performance as a standalone emulsifier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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